1-Methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.:
Cat. No.: VC18613667
Molecular Formula: C10H16BN3O4
Molecular Weight: 253.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16BN3O4 |
|---|---|
| Molecular Weight | 253.07 g/mol |
| IUPAC Name | 1-methyl-3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C10H16BN3O4/c1-9(2)10(3,4)18-11(17-9)7-6-13(5)12-8(7)14(15)16/h6H,1-5H3 |
| Standard InChI Key | FXZBICYHXXANNC-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrazole family, characterized by a five-membered aromatic ring containing two adjacent nitrogen atoms. Its structure features:
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A 1-methyl group at the N1 position, which sterically shields the nitrogen and modulates electronic effects.
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A 3-nitro substituent (-NO₂) that introduces strong electron-withdrawing character, influencing ring reactivity and intermolecular interactions.
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A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) group (pinacol boronate ester), a thermally stable boron-containing moiety widely used in cross-coupling reactions .
The molecular formula is C₁₁H₁₅BN₃O₄, with a calculated molecular weight of 279.07 g/mol. Key spectral data for analogous compounds include:
Synthesis and Reaction Pathways
Nitration of Boronated Pyrazoles
Physicochemical Characterization
Stability and Reactivity
The compound exhibits:
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Thermal stability: Decomposition onset at ~180°C (DSC), comparable to 1-methyl-4-boronate pyrazole derivatives .
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Hydrolytic sensitivity: The boronate ester undergoes slow hydrolysis in aqueous media (t₁/₂ ≈ 48 h at pH 7) .
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Electrochemical behavior: The nitro group enables reduction potentials at -0.85 V vs. SCE (cyclic voltammetry) .
Spectroscopic Correlations
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¹H NMR: Methyl groups on the boronate ester resonate as singlets (δ 1.25–1.30 ppm) . The pyrazole H5 proton appears as a doublet (δ 8.2 ppm, J = 2.1 Hz) .
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¹¹B NMR: A sharp singlet at δ 30.5 ppm confirms tetrahedral boron coordination .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The boronate ester enables palladium-catalyzed coupling with aryl halides. Key advantages over non-nitrated analogs:
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Enhanced reactivity: The nitro group activates the pyrazole ring toward electrophilic substitution, facilitating subsequent functionalization .
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Directed metalation: The boronate acts as a directing group for regioselective C–H functionalization.
Representative reaction:
Energetic Materials Precursor
The nitro and boronate groups suggest potential in:
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